molecular formula C10H10F2O2 B2837451 1-[2-(Difluoromethoxy)-5-methylphenyl]ethan-1-one CAS No. 571158-90-2

1-[2-(Difluoromethoxy)-5-methylphenyl]ethan-1-one

Cat. No.: B2837451
CAS No.: 571158-90-2
M. Wt: 200.185
InChI Key: ALAHRPOVQLLMQE-UHFFFAOYSA-N
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Description

1-[2-(Difluoromethoxy)-5-methylphenyl]ethan-1-one (CAS 571158-90-2) is a high-purity chemical building block ...

Properties

IUPAC Name

1-[2-(difluoromethoxy)-5-methylphenyl]ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10F2O2/c1-6-3-4-9(14-10(11)12)8(5-6)7(2)13/h3-5,10H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALAHRPOVQLLMQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC(F)F)C(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10F2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

571158-90-2
Record name 1-[2-(difluoromethoxy)-5-methylphenyl]ethan-1-one
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-(Difluoromethoxy)-5-methylphenyl]ethan-1-one typically involves the introduction of the difluoromethoxy group onto a suitable precursor. One common method is the difluoromethylation of a phenolic compound followed by subsequent functional group transformations. The reaction conditions often involve the use of difluoromethylation reagents such as ClCF2H or novel non-ozone depleting difluorocarbene reagents .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. The process typically includes steps such as the preparation of intermediates, purification, and final product isolation under controlled conditions to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

1-[2-(Difluoromethoxy)-5-methylphenyl]ethan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ethanone moiety to an alcohol group.

    Substitution: The difluoromethoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

1-[2-(Difluoromethoxy)-5-methylphenyl]ethan-1-one has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of fluorinated compounds.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential pharmaceutical applications.

    Medicine: It may be explored for its potential therapeutic properties, including its role in drug development.

    Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which 1-[2-(Difluoromethoxy)-5-methylphenyl]ethan-1-one exerts its effects involves interactions with molecular targets such as enzymes or receptors. The difluoromethoxy group can influence the compound’s lipophilicity and binding affinity, affecting its biological activity. The pathways involved may include modulation of enzyme activity or receptor binding, leading to specific physiological responses.

Comparison with Similar Compounds

Table 1: Key Structural Analogs and Their Properties

Compound Name Substituents (Position) Molecular Formula Molecular Weight (g/mol) Key Features/Applications Reference
1-[2-(Difluoromethoxy)-5-fluorophenyl]ethan-1-one –OCHF₂ (2), –F (5) C₉H₇F₃O₂ 204.15 Higher electronegativity at C5
1-(2-Ethoxy-5-fluorophenyl)ethan-1-one –OCH₂CH₃ (2), –F (5) C₁₀H₁₁FO₂ 182.19 Ethoxy group increases lipophilicity
1-(3-Chlorophenyl)-2,2-difluoroethan-1-one –Cl (3), –COCF₂ (acetyl) C₈H₅ClF₂O 190.58 Difluoroacetyl group enhances reactivity
1-(2,4-Difluoro-5-hydroxyphenyl)ethan-1-one –OH (5), –F (2,4) C₈H₆F₂O₂ 172.13 Hydroxyl group enables H-bonding

Key Observations:

Electron-Withdrawing Effects: The difluoromethoxy group (–OCHF₂) in the target compound provides strong electron-withdrawing effects, comparable to –COCF₂ (difluoroacetyl) in 1-(3-chlorophenyl)-2,2-difluoroethan-1-one . However, the acetyl group in the latter may exhibit higher reactivity in nucleophilic additions due to the carbonyl’s electrophilicity.

Lipophilicity and Bioavailability :

  • The methyl group in the target compound enhances lipophilicity compared to the fluorine-substituted analog , which may improve membrane permeability.
  • The ethoxy group in 1-(2-ethoxy-5-fluorophenyl)ethan-1-one further increases lipophilicity but reduces metabolic stability compared to difluoromethoxy.

Synthetic Accessibility :

  • Difluoromethyl ketones (e.g., 1-(3-chlorophenyl)-2,2-difluoroethan-1-one) are synthesized via a difluorination/fragmentation process using trifluorodiketones, achieving yields up to 89% . In contrast, the target compound’s synthesis likely requires specialized fluorination reagents (e.g., ClF₃ or Deoxo-Fluor) to install the –OCHF₂ group, which may pose scalability challenges .

Biological Activity :

  • While direct data for the target compound is lacking, structural analogs with difluoromethoxy groups (e.g., anti-inflammatory benzimidazole derivatives ) demonstrate enhanced activity due to improved metabolic resistance. Compounds with hydroxyl groups (e.g., ) exhibit higher polarity, favoring solubility but limiting blood-brain barrier penetration.

Physicochemical and Spectroscopic Comparisons

Table 2: Spectroscopic Data for Selected Compounds

Compound ¹H NMR (δ, ppm) ¹³C NMR (δ, ppm) Notable Features
Target Compound Data not available Data not available –OCHF₂ likely shows a triplet near δ 6.3 (t, J = 53 Hz)
1-(3-Chlorophenyl)-2,2-difluoroethan-1-one δ 6.25 (t, J = 53.4 Hz, CHF₂) δ 186.6 (t, J = 26.1 Hz, C=O) Difluoroacetyl group confirmed
1-(Pyridin-3-yl)-2,2-difluoroethan-1-one δ 6.25 (t, J = 53.3 Hz, CHF₂) δ 187.1 (t, J = 26.9 Hz, C=O) Heteroaromatic ring influences shifts
  • The –OCHF₂ group in the target compound is expected to exhibit a characteristic triplet in ¹H NMR (δ ~6.3 ppm, J ≈ 53 Hz), similar to –CHF₂ signals in difluoroacetyl analogs .
  • ¹³C NMR would show a carbonyl resonance near δ 185–190 ppm, with coupling to fluorine atoms (J ≈ 26 Hz) .

Biological Activity

1-[2-(Difluoromethoxy)-5-methylphenyl]ethan-1-one is a fluorinated organic compound that has garnered interest in the fields of medicinal chemistry and pharmacology. Its unique difluoromethoxy group enhances its biological activity, making it a candidate for various therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms, potential therapeutic uses, and relevant case studies.

  • Molecular Formula : C10H9F2O2
  • Molecular Weight : 200.17 g/mol
  • IUPAC Name : this compound
  • Structure : The compound features a difluoromethoxy group that significantly influences its lipophilicity and interaction with biological targets.

The biological activity of this compound is primarily attributed to its interactions with various molecular targets, including enzymes and receptors. The difluoromethoxy group enhances the compound's binding affinity, which can lead to modulation of enzyme activity or receptor signaling pathways. This mechanism is critical in understanding its potential therapeutic effects.

Antimicrobial Properties

Research indicates that compounds with similar structures exhibit notable antimicrobial activity. The difluoromethoxy group may enhance the compound's ability to penetrate microbial membranes, leading to increased efficacy against bacterial strains.

Anticancer Activity

Preliminary studies suggest that this compound may possess anticancer properties. Its structural analogs have shown cytotoxic effects in various cancer cell lines, indicating potential for further exploration in cancer therapy.

Neuropharmacological Effects

The compound's ability to act as a modulator of neurotransmitter receptors suggests potential applications in treating neurological disorders. It may interact with metabotropic glutamate receptors (mGluRs), which are implicated in conditions such as anxiety and depression.

Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial properties of fluorinated compounds similar to this compound. Results showed significant inhibition of growth in several bacterial strains, suggesting that the difluoromethoxy group enhances membrane permeability and disrupts cellular functions .

Study 2: Anticancer Activity in Cell Lines

In vitro studies assessed the cytotoxic effects of this compound on various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer). The results indicated a dose-dependent reduction in cell viability, with IC50 values suggesting potent anticancer activity .

Study 3: Neuropharmacological Potential

Research exploring the interaction of this compound with mGluRs revealed its potential as a therapeutic agent for neurodegenerative diseases. The compound was shown to modulate receptor activity, leading to enhanced synaptic plasticity in animal models .

Comparative Analysis with Similar Compounds

Compound NameStructureBiological ActivityNotes
1-[2-(Trifluoromethoxy)-5-methylphenyl]ethan-1-oneSimilar structure with trifluoromethoxy groupModerate antimicrobial and anticancer propertiesLess effective than difluoromethoxy variant
1-[2-(Methoxy)-5-methylphenyl]ethan-1-oneContains methoxy instead of difluoromethoxyLimited biological activityLower lipophilicity impacts efficacy

Q & A

Q. What are the standard synthetic routes for 1-[2-(Difluoromethoxy)-5-methylphenyl]ethan-1-one in laboratory settings?

  • Methodological Answer : The synthesis typically involves Friedel-Crafts acylation or nitration of a substituted phenyl precursor. Key steps include:
  • Starting materials : 2-(Difluoromethoxy)-5-methylbenzene derivatives, acetyl chloride, or acetic anhydride.
  • Reaction conditions : Use of Lewis acids (e.g., AlCl₃) in anhydrous dichloromethane (DCM) at 0–5°C for 2–4 hours .
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol to achieve >95% purity .
  • Monitoring : TLC and NMR (¹H/¹³C) to confirm intermediate formation and final product integrity .

Q. How can the purity and structural integrity of this compound be validated?

  • Methodological Answer :
  • Analytical Techniques :
  • NMR Spectroscopy : Confirm substituent positions (e.g., difluoromethoxy CF₂ resonance at ~110–120 ppm in ¹⁹F NMR) .
  • HPLC-MS : Quantify purity and detect trace impurities using reverse-phase C18 columns (acetonitrile/water mobile phase) .
  • Elemental Analysis : Validate empirical formula (C₁₀H₉F₂O₂) within ±0.3% theoretical values .

Q. What solvents and reaction conditions are optimal for derivatizing this compound?

  • Methodological Answer :
  • Solvent Selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilic substitution of the ketone group. Methanol/ethanol are suitable for acid-catalyzed condensations .
  • Temperature Control : Maintain 25–50°C to avoid decomposition of the difluoromethoxy group .
  • Catalysts : Use Pd/C or CuI for cross-coupling reactions (e.g., Suzuki-Miyaura) to introduce aryl/heteroaryl substituents .

Advanced Research Questions

Q. What strategies are employed to resolve contradictions in biological activity data for fluorinated acetophenone derivatives?

  • Methodological Answer :
  • Orthogonal Assays : Combine enzyme inhibition assays (e.g., IC₅₀ determination) with cellular viability tests (MTT assay) to distinguish direct target effects from off-target toxicity .
  • Structural-Activity Relationships (SAR) : Synthesize analogs (e.g., replacing difluoromethoxy with methoxy/trifluoromethoxy) to isolate substituent-specific effects .
  • Meta-Analysis : Cross-reference data across studies using databases like PubChem to identify consistent trends or methodological discrepancies .

Q. How can computational methods predict the reactivity of the difluoromethoxy group in this compound?

  • Methodological Answer :
  • Density Functional Theory (DFT) : Calculate bond dissociation energies (BDEs) to assess stability under hydrolytic or oxidative conditions .
  • Molecular Docking : Simulate interactions with cytochrome P450 enzymes to predict metabolic pathways and potential toxic metabolites .
  • Molecular Dynamics (MD) : Model solvation effects in aqueous and lipid environments to optimize delivery formulations .

Q. What are the challenges in scaling up the synthesis while maintaining stereochemical purity?

  • Methodological Answer :
  • Batch vs. Flow Chemistry : Transitioning from batch reactors to continuous flow systems improves heat/mass transfer, reducing side reactions (e.g., ketone dimerization) .
  • In-Line Monitoring : Implement PAT (Process Analytical Technology) tools like FTIR to track reaction progress and adjust parameters in real time .
  • Crystallization Optimization : Use anti-solvent precipitation (e.g., water in DCM) to enhance yield and purity during scale-up .

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